molecular formula C5H6BrF4NO B1522695 5-Bromo-4,4,5,5-tetrafluoropentanamide CAS No. 1309602-30-9

5-Bromo-4,4,5,5-tetrafluoropentanamide

Cat. No. B1522695
CAS RN: 1309602-30-9
M. Wt: 252 g/mol
InChI Key: ZHUQVHUBCOGAHZ-UHFFFAOYSA-N
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Description

5-Bromo-4,4,5,5-tetrafluoropentanamide is a chemical compound with the molecular formula C5H6BrF4NO . It has a molecular weight of 252 g/mol.


Molecular Structure Analysis

The molecular structure of 5-Bromo-4,4,5,5-tetrafluoropentanamide consists of a pentanoic acid backbone with bromine and fluorine substitutions . The exact structure can be represented by the SMILES string OC(=O)CCC(F)(F)C(F)(F)Br .


Physical And Chemical Properties Analysis

5-Bromo-4,4,5,5-tetrafluoropentanamide is a solid compound . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources.

Scientific Research Applications

Regioselective Bromination

  • Research has shown that regioselective bromination of activated aromatics and heteroaromatics, like 5-Bromo-4,4,5,5-tetrafluoropentanamide, is crucial in the synthesis of pharmaceuticals, flame retardants, agrochemicals, and specialty chemicals. This process is important for creating compounds with specific chemical properties and biological activities, making it significant in the field of synthetic chemistry and industrial applications (Ganguly, De, & Dutta, 2005).

Bromine Pentafluoride in Oxygen Extraction

  • Bromine pentafluoride has been used as a reagent for liberating oxygen from oxides and silicates, which is relevant for isotopic analysis. This technique provides accurate and consistent results, which is critical in geochemical and environmental studies (Clayton & Mayeda, 1963).

Bromination in Organic Synthesis

  • In organic synthesis, bromination of specific compounds, including those similar to 5-Bromo-4,4,5,5-tetrafluoropentanamide, plays a vital role. Bromo-substituted compounds are synthesized for various applications, including electronic materials and pharmaceuticals. This highlights the compound's significance in creating new materials with unique electrical and chemical properties (Shirinian et al., 2012).

Environmental Applications

  • The bromide ion, similar to the one in 5-Bromo-4,4,5,5-tetrafluoropentanamide, is used as a tracer in environmental studies to understand water and solute transport. Its non-adsorption to soil minerals and rapid movement with water makes it an ideal tracer for environmental and hydrological research (Flury & Papritz, 1993).

Mechanochemical Applications

  • The compound's bromine component relates to the study of mechanochemical degradation of brominated flame retardants. This research is crucial for understanding the environmental impact and disposal methods of such materials, which is increasingly important for environmental safety and sustainability (Zhang et al., 2012).

Safety and Hazards

5-Bromo-4,4,5,5-tetrafluoropentanamide should be handled with care. Avoid all personal contact, including inhalation. Wear protective clothing when there’s a risk of exposure. Use it in a well-ventilated area. Avoid smoking, naked lights, or ignition sources .

properties

IUPAC Name

5-bromo-4,4,5,5-tetrafluoropentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrF4NO/c6-5(9,10)4(7,8)2-1-3(11)12/h1-2H2,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHUQVHUBCOGAHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(F)(F)Br)(F)F)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrF4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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